molecular formula C8H9NOS B3096770 5-Methyl-2-(methylthio)nicotinaldehyde CAS No. 1289211-85-3

5-Methyl-2-(methylthio)nicotinaldehyde

Cat. No. B3096770
M. Wt: 167.23 g/mol
InChI Key: GLSUORNOALDDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(methylthio)nicotinaldehyde is a chemical compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(methylthio)nicotinaldehyde is 1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Methyl-2-(methylthio)nicotinaldehyde is a solid compound . It has a molecular weight of 167.23 .

Scientific Research Applications

Novel Synthesis Methods

A new methodology for the synthesis of nicotine and its analogues from nicotinaldehyde has been developed, utilizing an intramolecular [3+2] cycloaddition of azomethine ylides. This method, effective under both thermal and microwave irradiation conditions, represents a novel and rapid approach to synthesizing complex nicotine structures and potentially related compounds, including those derived from 5-Methyl-2-(methylthio)nicotinaldehyde (Bashiardes, Picard, & Pornet, 2009).

Chemical Transformations and Applications

The reactivity of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride has been explored, leading to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. This reaction showcases the potential utility of methylthio substituents in synthesizing oxazole derivatives, which could be extrapolated to derivatives of 5-Methyl-2-(methylthio)nicotinaldehyde for various applications, including material science and pharmaceuticals (Herrera et al., 2006).

Environmental and Material Science Applications

The study on the degradation of methyl parathion using hydrodynamic cavitation indicates the potential for applying similar methodologies to the breakdown of various organophosphorus compounds, including those related to or derived from 5-Methyl-2-(methylthio)nicotinaldehyde. This suggests possible environmental applications in detoxifying harmful pesticides or industrial chemicals (Patil & Gogate, 2012).

Electrochemical and Photovoltaic Applications

The use of organo-sulfur compounds, including those related to 5-Methyl-2-(methylthio)nicotinaldehyde, as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells, highlights the potential of such compounds in developing low-cost, efficient photovoltaic devices. This research suggests that the unique electronic properties of these compounds could be exploited for energy conversion and storage technologies (Rahman et al., 2018).

Antimicrobial and Antiviral Research

The synthesis of 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety from 6-methyl nicotinate, which is structurally related to 5-Methyl-2-(methylthio)nicotinaldehyde, and their evaluation for antimicrobial properties, underscores the potential of such compounds in developing new antimicrobial agents. Additionally, their application in molecular docking studies against enzyme targets relevant to bacterial and viral infections suggests a promising avenue for drug discovery (Shyma et al., 2013).

Future Directions

The future directions of research and applications involving 5-Methyl-2-(methylthio)nicotinaldehyde are not specified in the available resources. Given its availability for research use , it could potentially be used in a variety of chemical and biochemical studies.

properties

IUPAC Name

5-methyl-2-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUORNOALDDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylthio)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(methylthio)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(methylthio)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(methylthio)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(methylthio)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(methylthio)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(methylthio)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.